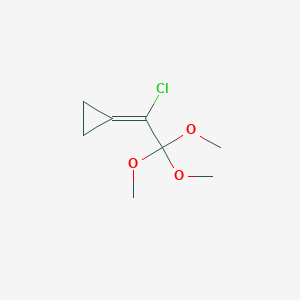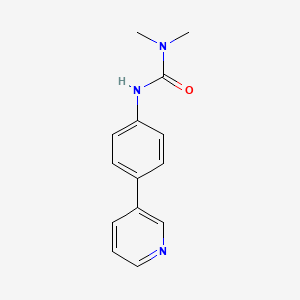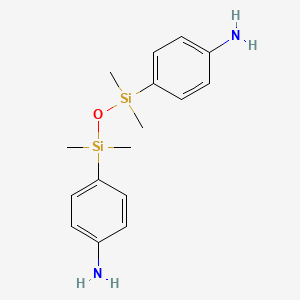
4,4'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline is an organosilicon compound that features a disiloxane core with two aniline groups attached. This compound is known for its unique chemical properties and versatility in various applications, particularly in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline typically involves the hydrosilylation reaction of 4-aminophenylacetylene with 1,1,3,3-Tetramethyldisiloxane. This reaction is catalyzed by a platinum-based catalyst under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline can be scaled up using continuous flow reactors. This method ensures consistent product quality and allows for the efficient handling of large quantities of reactants and products. The use of advanced catalytic systems and optimized reaction conditions further enhances the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane-based polymers.
Reduction: It can be reduced to form silane derivatives.
Substitution: The aniline groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often involve reagents like nitronium tetrafluoroborate or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Siloxane-based polymers.
Reduction: Silane derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, including siloxane-based polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
Mécanisme D'action
The mechanism by which 4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline exerts its effects involves the interaction of its siloxane core with various molecular targets. The compound’s unique structure allows it to participate in hydrosilylation reactions, where it acts as a hydride donor. This property is particularly useful in the reduction of carbonyl compounds and the formation of siloxane-based polymers. The aniline groups also contribute to the compound’s reactivity, enabling it to undergo electrophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler analog that lacks the aniline groups, primarily used as a reducing agent and hydrosilylation reagent.
1,3-Divinyltetramethyldisiloxane: Contains vinyl groups instead of aniline groups, used in the synthesis of silicone polymers.
Hexamethyldisiloxane: A smaller disiloxane compound used as a solvent and in the production of silicone resins.
Uniqueness
4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dianiline stands out due to the presence of aniline groups, which impart additional reactivity and functionality
Propriétés
Numéro CAS |
85214-57-9 |
|---|---|
Formule moléculaire |
C16H24N2OSi2 |
Poids moléculaire |
316.54 g/mol |
Nom IUPAC |
4-[[(4-aminophenyl)-dimethylsilyl]oxy-dimethylsilyl]aniline |
InChI |
InChI=1S/C16H24N2OSi2/c1-20(2,15-9-5-13(17)6-10-15)19-21(3,4)16-11-7-14(18)8-12-16/h5-12H,17-18H2,1-4H3 |
Clé InChI |
OJXULZRBAPPHNY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=C(C=C1)N)O[Si](C)(C)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14411685.png)
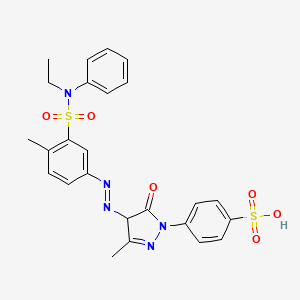

![N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14411699.png)
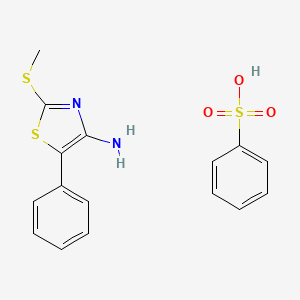
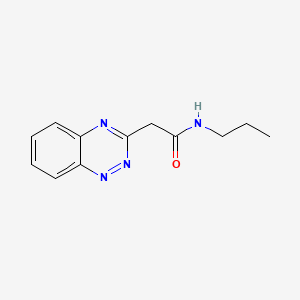
![1,3-Diborabicyclo[1.1.1]pentane](/img/structure/B14411723.png)


![2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene](/img/structure/B14411745.png)
